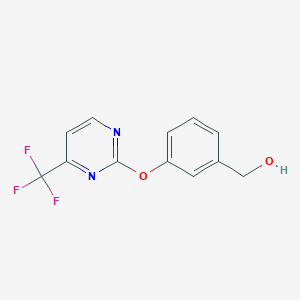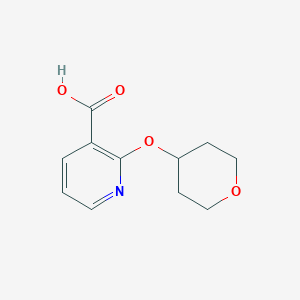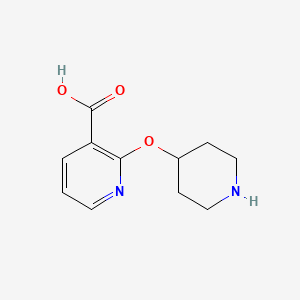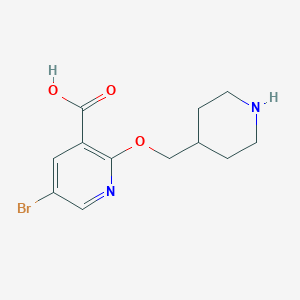
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
Overview
Description
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate: is a chemical compound with the molecular formula C15H20O3S. It is a derivative of phenyl compounds and contains functional groups such as acetyl, hydroxyl, propyl, and thioate. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetyl-3-hydroxy-2-propylphenol as the starting material.
Thionation Reaction: The phenol undergoes a thionation reaction with 2-methylpropanethiol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired thioate ester.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale thionation reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic acids or ketones.
Reduction: Reduction reactions can convert the thioate group to a thiol group.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic acids, ketones.
Reduction Products: Thiol derivatives.
Substitution Products: Various phenyl derivatives.
Scientific Research Applications
Chemistry: S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Phenylthioacetates: Similar compounds with phenyl and thioacetate groups.
Acetylphenols: Compounds containing acetyl and phenol groups.
Propylphenols: Compounds with propyl and phenol groups.
Uniqueness: S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to undergo various reactions makes it a versatile compound in scientific research and industrial processes.
Properties
IUPAC Name |
S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECYROPNVBMIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


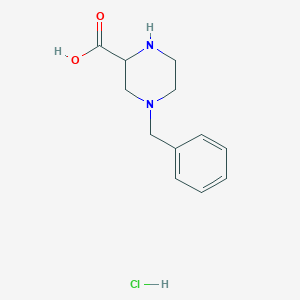


![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

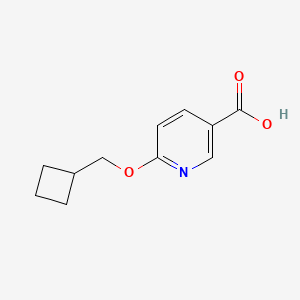
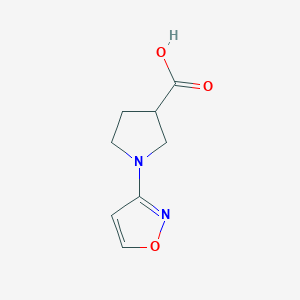
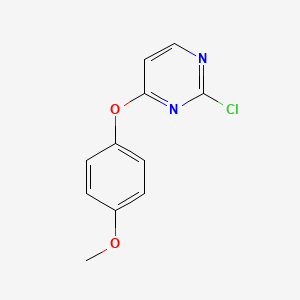
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)

